[(4-Tert-butylcyclohexylidene)amino]urea
Description
Structure
3D Structure
Properties
CAS No. |
92058-94-1 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
[(4-tert-butylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C11H21N3O/c1-11(2,3)8-4-6-9(7-5-8)13-14-10(12)15/h8H,4-7H2,1-3H3,(H3,12,14,15) |
InChI Key |
YJHJPZOHGBLPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)N)CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butylcyclohexylidene Amino Urea and Analogues
Precursor Synthesis and Functionalization
The successful synthesis of the target compound is contingent on the efficient preparation of its constituent precursors: the ketone 4-tert-butylcyclohexanone (B146137) and the amino-containing reagent, semicarbazide (B1199961).
Preparation of 4-Tert-butylcyclohexanone as a Key Intermediate
4-Tert-butylcyclohexanone is a crucial starting material for this synthesis. A common and effective route to this ketone begins with the more readily available 4-tert-butylphenol (B1678320). This precursor undergoes a two-step transformation:
Hydrogenation: The aromatic ring of 4-tert-butylphenol is reduced to a cyclohexane (B81311) ring. This is typically achieved through catalytic hydrogenation. For instance, reacting 4-tert-butylphenol with hydrogen gas in the presence of a catalyst like rhodium on alumina (B75360) or palladium on carbon yields 4-tert-butylcyclohexanol (B146172). quora.comgoogle.com
Oxidation: The resulting secondary alcohol, 4-tert-butylcyclohexanol, is then oxidized to the corresponding ketone. quora.com A variety of oxidizing agents can be employed for this step, each with its own procedural nuances. The choice of oxidant can influence reaction conditions, yield, and purification requirements.
Several methods for the oxidation of 4-tert-butylcyclohexanol have been documented, as detailed in the table below.
| Starting Material | Oxidizing Agent System | Solvent | Yield | Reference |
| 4-tert-butylcyclohexanol | N-Chlorosuccinimide (NCS), Dimethyl sulfoxide (B87167) (DMSO) | Toluene | 100% (crude) | chemicalbook.com |
| 4-tert-butylcyclohexanol | Trichloroisocyanuric acid (TCICA), Pyridine | Ethyl Acetate | 100% (crude) | chemicalbook.com |
| 4-tert-butylcyclohexanol | Potassium chromate, Acid | Not specified | Not specified | quora.com |
This table presents data on different methods for the synthesis of 4-Tert-butylcyclohexanone via oxidation.
Synthesis of Amino-Containing Reagents for Imine and Urea (B33335) Formation
The amino reagent required for this synthesis is semicarbazide. Semicarbazide hydrochloride is often used as a more stable, crystalline solid. The synthesis of semicarbazide is generally achieved through the reaction of urea with hydrazine (B178648). wikipedia.orggoogle.com
The process typically involves heating urea with a hydrazine source, such as hydrazine hydrate. google.com During the reaction, ammonia (B1221849) is evolved as a gaseous byproduct. The fundamental reaction is:
OC(NH₂)₂ + N₂H₄ → OC(NH₂)(N₂H₃) + NH₃ wikipedia.org
To obtain the hydrochloride salt, the reaction mixture, after removal of excess hydrazine and water, is treated with hydrochloric acid, causing the semicarbazide hydrochloride to precipitate. google.com The mole ratio of hydrazine to urea is a critical parameter, with ratios between 0.9:1 and 1.2:1 being optimal to maximize yield and minimize the formation of by-products like hydrazodicarbonamide. google.com
Formation of the (4-Tert-butylcyclohexylidene)amino Moiety
The formation of the C=N double bond, which defines the imine character of the target molecule, is achieved by reacting the carbonyl group of 4-tert-butylcyclohexanone with the primary amine group of semicarbazide. This type of compound is specifically known as a semicarbazone. wikipedia.org
This transformation is a classic condensation reaction, where two molecules join with the elimination of a small molecule, in this case, water. lumenlearning.comlibretexts.org The reaction is reversible and its outcome can be influenced by controlling the reaction conditions. lumenlearning.comlibretexts.org
Direct Condensation Reactions between Ketones and Amines
The direct condensation of 4-tert-butylcyclohexanone with semicarbazide (or its hydrochloride salt) is the final key step. The reaction proceeds by the nucleophilic attack of the terminal primary amine group of semicarbazide on the electrophilic carbonyl carbon of the ketone. orgoreview.com It is important to note that although semicarbazide has two –NH₂ groups, only the one not directly attached to the carbonyl group is sufficiently nucleophilic to participate in the reaction; the other is deactivated, behaving more like an amide. libretexts.org
The reaction leads to a carbinolamine or amino alcohol intermediate, which is unstable and subsequently loses a molecule of water to form the stable C=N bond of the semicarbazone. orgoreview.comlibretexts.org
Various protocols can be employed for this condensation:
Solution-Phase Synthesis: The ketone and semicarbazide are dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and the mixture is often heated under reflux to drive the reaction to completion. nanoient.org
Solvent-Free Synthesis: An environmentally friendly alternative involves the mechanical milling of the solid reactants (e.g., 4-tert-butylcyclohexanone and semicarbazide hydrochloride) at room temperature. ijcce.ac.ir This method can produce the desired product in quantitative yields without the need for a solvent.
| Method | Reactants | Conditions | Yield | Reference |
| Solvent-Free Milling | Aldehyde/Ketone + Semicarbazide HCl | Ball-milling, room temperature | Quantitative | ijcce.ac.ir |
| Solution-Phase | Aldehyde/Ketone + Semicarbazide | Methanol, reflux | Good (unspecified) | nanoient.org |
This table summarizes different experimental conditions for the synthesis of semicarbazones.
Catalytic Approaches for Imine Linkage Formation
The formation of imines and their derivatives, like semicarbazones, is typically catalyzed by acid. lumenlearning.comlibretexts.orglibretexts.org The catalyst plays a dual role in the mechanism. First, protonation of the carbonyl oxygen on the ketone increases its electrophilicity, making it more susceptible to nucleophilic attack by the amine. Second, after the formation of the carbinolamine intermediate, the acid protonates the hydroxyl group, converting it into a much better leaving group (H₂O). libretexts.org
The pH of the reaction medium is a critical factor. The reaction rate is generally highest at a slightly acidic pH of about 4 to 5. libretexts.orgorgoreview.com If the pH is too low (highly acidic), the amine nucleophile (semicarbazide) becomes protonated, forming its non-nucleophilic conjugate acid and halting the reaction. lumenlearning.comlibretexts.org If the pH is too high (basic), there is not enough acid to effectively catalyze the dehydration of the carbinolamine intermediate. lumenlearning.comlibretexts.org When using semicarbazide hydrochloride, the salt itself can provide the necessary acidic conditions for the reaction to proceed. ijcce.ac.ir
Formation of the Urea Linkage
In the context of synthesizing [(4-Tert-butylcyclohexylidene)amino]urea, the urea linkage is not formed during the final condensation step. Instead, the urea functional group is introduced as part of the semicarbazide reagent. The synthesis of semicarbazide itself, as described in section 2.1.2, represents the key step where the urea-like structure is constructed.
This formation occurs through the nucleophilic substitution reaction between urea and hydrazine. wikipedia.orggoogle.com In this reaction, a C-N bond is formed between the carbonyl carbon of urea and a nitrogen atom of hydrazine. This process is an example of amination, creating the characteristic N-N-C=O backbone of the semicarbazide molecule.
While other general methods exist for forming urea derivatives, such as the reaction of isocyanates with amines or the Curtius rearrangement of acyl azides, the direct reaction of urea and hydrazine is the most direct and common industrial route for the production of the semicarbazide precursor required for this specific synthesis. google.comcommonorganicchemistry.comorganic-chemistry.org
Reactions Involving Isocyanates with Amines
The reaction between an isocyanate and an amine is a cornerstone of urea synthesis, offering a direct and generally high-yielding route to the urea linkage. nih.gov This nucleophilic addition is highly efficient for creating both symmetrical and unsymmetrical ureas. The isocyanate group (–N=C=O) features an electrophilic carbon atom that is readily attacked by the nucleophilic nitrogen of a primary or secondary amine. nih.govresearchgate.net
The general mechanism involves the lone pair of the amine's nitrogen atom attacking the central carbon of the isocyanate. This is typically the rate-determining step. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the final stable urea product. The reaction is often carried out in aprotic solvents and generally requires no catalyst. chemicalbook.com
For the synthesis of analogs of this compound, a potential, though indirect, route could involve a precursor amine reacting with an isocyanate. However, the most common methods for urea synthesis involve the reaction of amines with isocyanates, which can be generated from corresponding amines using reagents like phosgene (B1210022) or safer alternatives such as triphosgene. researchgate.netchemicalbook.com
Table 1: Examples of Urea Synthesis from Isocyanates and Amines
| Isocyanate Reactant | Amine Reactant | Product | Yield (%) |
| Phenyl isocyanate | Aniline | 1,3-Diphenylurea | >95 |
| Methyl isocyanate | Benzylamine | 1-Benzyl-3-methylurea | High |
| 4-Chlorophenyl isocyanate | 4-aminophenol | N-(4-chlorophenyl)-N'-(4-hydroxyphenyl)urea | ~90 |
This table presents generalized examples of the reaction and is for illustrative purposes.
Application of Modified Curtius Rearrangement Protocols
The Curtius rearrangement is a powerful thermal or photochemical reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. researchgate.net This isocyanate can then be trapped in situ by an amine to form a urea derivative. This method is particularly valuable as it starts from readily available carboxylic acids. researchgate.nettamu.edu
In modified Curtius protocols, reagents like diphenylphosphoryl azide (DPPA) are used to convert a carboxylic acid directly into an acyl azide. tamu.edusigmaaldrich.com Upon gentle heating, the acyl azide rearranges, losing dinitrogen gas (N₂) to form the highly reactive isocyanate intermediate. If the reaction is performed in the presence of an amine, the isocyanate is immediately captured to produce an unsymmetrical urea. tamu.eduquora.com This one-pot tandem approach is efficient and avoids the isolation of the potentially hazardous azide and isocyanate intermediates. quora.com
This methodology has been successfully applied to synthesize a wide array of urea derivatives, including those with complex structures. sigmaaldrich.comnih.gov For instance, a (hetero)aromatic acid can be reacted with an amine in the presence of DPPA under microwave irradiation to rapidly construct unsymmetrical ureas in excellent yields. quora.com
Alternative Methodologies for Urea Bond Construction
Beyond the classical isocyanate-amine reaction and Curtius rearrangement, several other strategies exist for constructing the urea bond. These methods often provide solutions for substrates that are incompatible with traditional routes or offer more environmentally benign pathways.
One significant class of alternatives involves carbonylative reactions . In these processes, amines are coupled using a carbonyl source. Historically, the highly toxic phosgene (COCl₂) was used, but modern methods employ safer carbonyl surrogates like carbonyldiimidazole (CDI), triphosgene, or di-tert-butyl dicarbonate. chemicalbook.comorgsyn.org Another approach is palladium-catalyzed carbonylation, where amines react under an atmosphere of carbon monoxide (CO) to form ureas, with nitrogen gas as the only byproduct. tamu.edu
Electrochemical and photochemical methods are emerging as sustainable alternatives. These techniques aim to form the C–N bond by co-reducing carbon dioxide with nitrogen-containing reactants, representing a move towards the electrification of chemical synthesis. asianpubs.org
Transamidation of urea itself with an amine is another route, though it often requires catalysts and heat to proceed efficiently. chemicalbook.comyoutube.com Additionally, the reaction of amines with metal isocyanates, such as potassium isocyanate (KNCO), in water has been developed as a simple and scalable method for N-substituted ureas. chemicalbook.comyoutube.com
One-Pot and Tandem Synthetic Strategies
One-pot and tandem (or cascade) reactions are highly valued in modern organic synthesis for their efficiency, reduced waste, and operational simplicity. Several such strategies have been developed for urea synthesis.
The Curtius rearrangement is frequently employed in a one-pot fashion. A carboxylic acid, an azide source (like DPPA or sodium azide), and an amine are combined, and the reaction proceeds through the acyl azide and isocyanate intermediates without isolation to yield the final urea. tamu.eduquora.com This approach has been shown to be scalable and effective for producing biologically active compounds. quora.com
Another one-pot method involves the in situ generation of an isocyanate from a Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which is then trapped by another amine. orgsyn.org This allows for the synthesis of nonsymmetrical ureas from readily available protected amines. Similar strategies have been developed starting from Cbz-protected amines. nih.gov The use of N-acylbenzotriazoles, which have a good leaving group, allows for a mild, metal-free, one-pot synthesis of various ureas by reaction with TMSN₃ and an amine. sigmaaldrich.com
These strategies are advantageous as they reduce the number of purification steps, save time and resources, and can minimize exposure to toxic intermediates.
Considerations of Reaction Conditions and Yield Optimization in Scholarly Syntheses
Optimizing reaction conditions is critical for maximizing yield, purity, and scalability while ensuring safety and sustainability. In urea synthesis, several factors are commonly investigated.
Solvent: The choice of solvent can significantly impact reaction rates and even the order of reactivity between different amines. youtube.com Aprotic solvents like THF, dichloromethane, and acetonitrile (B52724) are common, while greener approaches have explored water as a solvent. chemicalbook.comyoutube.com
Temperature: While many isocyanate-amine reactions proceed readily at room temperature, other methods, such as the Curtius rearrangement, require heating to facilitate the rearrangement of the acyl azide. nih.govresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes. quora.com
Catalyst: While the fundamental urea formation is often catalyst-free, some methods rely on catalysis. For example, palladium catalysts are used in carbonylative approaches, and acid promoters may be used in reactions involving metal isocyanates. chemicalbook.comtamu.edu
Stoichiometry and Reagent Choice: The molar ratios of reactants are optimized to ensure complete conversion and minimize side products. The choice of reagents, especially phosgene substitutes or rearrangement promoters like DPPA, dictates the reaction pathway and conditions. sigmaaldrich.comorgsyn.org
Optimization is often achieved through systematic screening of these parameters. For instance, in the development of on-DNA synthesis of ureas for chemical libraries, reaction conditions such as pH, substrate equivalents, and incubation time were carefully optimized to maximize conversion while preserving the integrity of the DNA scaffold. Similarly, response surface methodology (RSM) has been used to statistically model and optimize reaction parameters like temperature, time, and pH to achieve desired product specifications.
Advanced Analytical Characterization in Academic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy of [(4-Tert-butylcyclohexylidene)amino]urea would be expected to reveal characteristic signals corresponding to the various protons in the molecule. The tert-butyl group should present a sharp singlet, typically in the upfield region around 0.8-1.0 ppm, due to the nine equivalent protons. The protons of the cyclohexyl ring would exhibit complex multiplets, a consequence of their diastereotopic nature and spin-spin coupling. The protons on the carbons adjacent to the C=N bond are expected to be deshielded and appear at a lower field compared to the other ring protons. Furthermore, the N-H protons of the urea (B33335) moiety would give rise to broad signals, the chemical shifts of which can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -C(CH₃)₃ | 0.87 | Singlet |
| Cyclohexyl -CH₂- & -CH- | 1.20 - 2.50 | Multiplets |
| -NH₂ | 6.0 - 7.0 | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the most downfield signal would correspond to the carbonyl carbon of the urea group, typically appearing around 158-160 ppm. The imine carbon (C=N) would also be significantly deshielded, with an expected chemical shift in the range of 150-155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic shifts around 32 ppm and 27 ppm, respectively. The carbons of the cyclohexyl ring would appear at various positions in the aliphatic region of the spectrum. acadiau.ca
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O | 158.5 |
| -C =N- | 152.0 |
| -C (CH₃)₃ | 32.3 |
| -C(C H₃)₃ | 27.5 |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary and secondary amine groups in the urea moiety are expected to appear as broad bands in the region of 3200-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the urea group should be present around 1650-1680 cm⁻¹. The C=N stretching of the imine bond would likely be observed in the 1620-1660 cm⁻¹ region. Additionally, the characteristic C-H stretching and bending vibrations of the aliphatic cyclohexyl and tert-butyl groups would be visible in the spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Urea) | 3200 - 3500 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Urea) | 1650 - 1680 |
| C=N Stretch (Imine) | 1620 - 1660 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₂₁N₃O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (211.31 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of the tert-butyl group ([M-57]⁺), cleavage of the urea moiety, and other characteristic fragmentations of the cyclohexyl ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 211.1685 |
| [M - C(CH₃)₃]⁺ | 154.1130 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. A study by Di Maio et al. (1994) determined the crystal structure of 4-tert-butylcyclohexanone (B146137) semicarbazone. iucr.org Their findings reveal that the compound crystallizes in the monoclinic space group P2₁/c. iucr.org The cyclohexyl ring adopts a slightly distorted chair conformation, which is a common feature for such systems. iucr.org The bulky tert-butyl group occupies an equatorial position to minimize steric strain. The crystal structure is stabilized by a network of hydrogen bonds, with the NH and C=O groups of the semicarbazone moiety forming infinite ribbons through O...H-N interactions. iucr.org
Table 5: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(1) |
| b (Å) | 10.789(1) |
| c (Å) | 11.896(2) |
| β (°) | 108.83(1) |
| V (ų) | 1257.9(3) |
| Z | 4 |
Data from Di Maio et al. (1994). iucr.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation and purity assessment of synthesized organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques routinely used for such purposes.
High-Performance Liquid Chromatography (HPLC)
For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
Methodology: In a typical RP-HPLC analysis, the compound would be dissolved in a suitable organic solvent and injected into the system. A common stationary phase would be a C18 (octadecylsilyl) column, which provides excellent separation for a wide range of organic molecules. The mobile phase would likely consist of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). bohrium.comresearchgate.net An isocratic elution (constant mobile phase composition) or a gradient elution (varying mobile phase composition) could be employed to achieve optimal separation from any impurities or starting materials. researchgate.net Detection is commonly performed using a UV detector, as the semicarbazone moiety is expected to have a chromophore that absorbs in the UV region.
Research Findings: Studies on similar semicarbazone derivatives have demonstrated the effectiveness of RP-HPLC for purity determination. researchgate.net For instance, a stability-indicating HPLC method for a semicarbazone derivative utilized a C18 column with a mobile phase of methanol and water (70:30 v/v) at a flow rate of 1.0 mL/min, with detection at 285 nm. researchgate.net The retention time of the main peak would be used to identify the compound, while the peak area would be proportional to its concentration, allowing for quantitative purity assessment. The absence of significant secondary peaks would indicate a high degree of purity.
Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of organic molecules. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common solvent system providing good resolution for semicarbazones. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for good peak shape and separation. |
| Detection | UV at 275 nm | Semicarbazone functional group exhibits UV absorbance in this region. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temperature | 25 °C | Ambient temperature is often sufficient for robust separation. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.netresearchgate.net It is particularly useful for volatile and thermally stable compounds. Given that this compound is a derivative of a ketone, it is expected to have sufficient volatility for GC analysis, provided it does not decompose at the temperatures required for vaporization.
Methodology: In a GC-MS analysis, a dilute solution of the compound is injected into a heated inlet, where it is vaporized. The gaseous analytes are then carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). researchgate.net
Research Findings: The mass spectrum of a semicarbazone provides a molecular fingerprint. Research on the mass spectrometry of α,β-unsaturated aldehyde and ketone semicarbazones has identified characteristic fragmentation patterns. nih.gov Key fragmentation pathways often involve the initial loss of isocyanic acid (HNCO), ammonia (B1221849), or the entire urea moiety. nih.gov For this compound, one would expect to observe the molecular ion peak (M+), which would confirm the molecular weight of the compound. The fragmentation pattern would show characteristic losses, such as the loss of the tert-butyl group or cleavage of the urea portion, providing definitive structural confirmation.
Interactive Data Table: Expected GC-MS Fragmentation for this compound
| m/z Value | Possible Fragment | Significance |
| 197 | [M]+• | Molecular Ion |
| 140 | [M - C4H9]+ | Loss of the tert-butyl group |
| 154 | [M - HNCO]+ | Loss of isocyanic acid |
| 96 | [C6H10N]+ | Cyclohexyl-imine fragment |
| 57 | [C4H9]+ | tert-Butyl cation |
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org TGA provides valuable information about the thermal stability and decomposition profile of a compound.
Methodology: A small, accurately weighed sample of this compound would be placed in a TGA crucible. The sample is then heated at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The instrument continuously records the mass of the sample as the temperature increases. The resulting TGA curve plots the percentage of initial mass remaining against the temperature. youtube.com
Research Findings: While specific TGA data for this compound is not available, the thermal behavior of related compounds such as urea, Schiff bases, and hydrazones provides a strong indication of its expected stability. bohrium.comresearchgate.netnih.gov Urea itself undergoes a multi-step decomposition, beginning around its melting point, with the formation of biuret (B89757) and cyanuric acid, accompanied by the release of ammonia and isocyanic acid. researchgate.netnih.govkit.edu Schiff bases and hydrazones also exhibit distinct thermal decomposition profiles, often showing stability up to a certain temperature before undergoing single or multi-step degradation. researchgate.netnih.govmdpi.com For this compound, one would anticipate a stable region up to its melting point, followed by one or more decomposition steps corresponding to the breakdown of the semicarbazone linkage and the degradation of the cyclic backbone. The onset temperature of decomposition is a key indicator of its thermal stability.
Interactive Data Table: Illustrative TGA Data for a Semicarbazone Derivative
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 30 - 180 | ~0.5% | Loss of adsorbed moisture/solvent. |
| 180 - 250 | ~35% | Initial decomposition, likely loss of the urea moiety and fragmentation. |
| 250 - 400 | ~50% | Further degradation of the organic structure. |
| > 400 | ~14.5% | Residual char. |
Stereochemical Investigations of 4 Tert Butylcyclohexylidene Amino Urea and Analogues
Conformational Analysis of the 4-Tert-butylcyclohexane Ring System
The cyclohexane (B81311) ring typically exists in a dynamic equilibrium between two chair conformations, which interconvert via a process known as ring flipping. However, the introduction of a large substituent, such as a tert-butyl group, dramatically shifts this equilibrium. The tert-butyl group is exceptionally bulky and strongly prefers to occupy an equatorial position to avoid severe steric strain. nih.govpbworks.comnih.gov When a tert-butyl group is forced into an axial position, it experiences significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. nih.govunito.it These repulsive steric interactions are highly destabilizing; the energy cost of placing a tert-butyl group in an axial position is approximately 21-22.8 kJ/mol (about 5 kcal/mol) higher than placing it in an equatorial position. unito.itconsensus.app
Due to this large energy difference, the equilibrium lies overwhelmingly toward the conformer with the equatorial tert-butyl group. For t-butylcyclohexane, it is estimated that the equatorial conformer constitutes about 99.9% of the mixture at equilibrium. consensus.app This strong preference effectively "locks" the cyclohexane ring into a single, dominant chair conformation. pbworks.com This conformational locking fixes the relative positions of the other substituents on the ring, making them almost exclusively axial or equatorial. pbworks.com This has significant implications for the molecule's reactivity and the stereochemical course of its reactions. nih.gov
In [(4-Tert-butylcyclohexylidene)amino]urea, the cyclohexane ring is further modified by an exocyclic double bond (C=N) at the C1 position, creating a cyclohexylidene moiety. This feature introduces additional conformational considerations. The carbon atom of the C=N bond is sp2-hybridized, dictating a planar geometry with bond angles of approximately 120° at this position. youtube.com This contrasts with the ideal tetrahedral (109.5°) geometry of the other sp3-hybridized carbons in the ring. youtube.comyoutube.com
Syn/Anti Isomerism of the Imine (C=N) Bond
The carbon-nitrogen double bond (imine) in this compound is capable of geometrical isomerism. This type of stereoisomerism is described using syn/anti or E/Z notation. nih.govchegg.com The terms syn and anti are often used for C=N bonds, where isomers are defined by the spatial relationship of substituents around the double bond. nih.govnih.gov For an imine derived from a ketone like 4-tert-butylcyclohexanone (B146137), the two groups on the nitrogen (the urea (B33335) moiety and the lone pair) and the two ring carbons attached to the imine carbon determine the geometry.
The interconversion between syn and anti isomers can occur, but often requires an energy input, such as through photochemical irradiation or thermal processes. youtube.com DFT calculations on similar imine systems have shown that one isomer is typically lower in energy than the other. The energy barrier for this isomerization can be significant enough to allow for the isolation of individual isomers under certain conditions, but low enough to be competitive with reaction rates in other cases. beilstein-journals.org This E/Z (or syn/anti) isomerization can be a crucial factor in reaction mechanisms, as the different isomers may exhibit different reactivities or lead to different stereochemical outcomes. beilstein-journals.orgresearchgate.net For instance, in Staudinger reactions, the pre-cycloaddition isomerization of the imine can determine the final stereochemistry of the β-lactam product. beilstein-journals.org
Diastereoselective Outcomes in Reactions Involving the Cyclohexylideneamino Moiety
The rigid, well-defined conformation of the 4-tert-butylcyclohexylideneamino group provides a powerful platform for diastereoselective reactions. When a new stereocenter is created by a reaction at the imine carbon or at a position alpha to it, the steric bulk of the locked cyclohexane ring can effectively shield one face of the molecule, directing the approach of a reagent to the opposite, less-hindered face.
A powerful strategy for achieving high diastereoselectivity involves the use of a chiral auxiliary attached to the imine nitrogen. N-tert-butanesulfinyl imines are a prominent example. nih.govnih.gov In these systems, the chiral sulfinyl group directs the nucleophilic attack to the imine carbon. The stereochemical outcome is rationalized by transition state models where dipole-dipole repulsion between the sulfinyl group and the imine nitrogen places the bulky tert-butylsulfinyl group in a position that blocks one face of the C=N bond, forcing the nucleophile to attack from the other face. nih.gov This strategy has been successfully applied to the diastereoselective synthesis of aziridines, homoallylamines, and various nitrogen-containing heterocycles. nih.gov The addition of organometallic reagents, such as Grignard or organolithium compounds, to these chiral imines often proceeds with a high degree of stereocontrol, allowing for the synthesis of chiral amines and amino ketones with excellent diastereoselectivity. nih.govnih.gov
The table below summarizes the diastereoselective addition of an organolithium reagent to various N-tert-butanesulfinyl imines, illustrating the effectiveness of the chiral auxiliary.
| Entry | Imine Substituent (R) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| 1 | Ph | THF | 75 | 94:6 | nih.gov |
| 2 | 4-MeO-C6H4 | THF | 72 | 95:5 | nih.gov |
| 3 | 4-F-C6H4 | THF | 70 | 94:6 | nih.gov |
| 4 | 2-thienyl | THF | 68 | 95:5 | nih.gov |
| 5 | c-Hex | THF | 65 | 96:4 | nih.gov |
Enantioselective Synthesis and Catalytic Implications for Chiral Analogues
Creating chiral analogues of this compound where the molecule as a whole is enantiomerically pure requires asymmetric synthesis. This is typically achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the prochiral imine or a related substrate.
Several catalytic strategies have proven effective for the asymmetric synthesis of chiral amines and their derivatives from imines:
Chiral Hydrogen-Bond Donors: Chiral ureas and thioureas have emerged as powerful organocatalysts. nih.govbeilstein-journals.orgrsc.org They operate by forming hydrogen bonds with the substrate, activating it and creating a chiral environment around the reaction center. nih.govrsc.org This has been used in enantioselective Mannich reactions and cyclization cascades. rsc.orgscribd.com For example, chiral urea derivatives have been shown to catalyze enantioselective tail-to-head cyclizations, mimicking enzymatic processes by stabilizing cationic intermediates through a network of non-covalent interactions. nih.gov
Iminium and Enamine Catalysis: Chiral secondary amines can condense with aldehydes or ketones to form intermediate chiral iminium ions or enamines. beilstein-journals.org These intermediates then react with nucleophiles or electrophiles, respectively, with the stereochemical outcome dictated by the chiral amine catalyst. beilstein-journals.org
Chiral Metal Catalysts: Transition metal complexes with chiral ligands are widely used for the asymmetric reduction or allylation of imines. nih.govodinity.com For instance, copper-catalyzed reductive couplings of imines with allenamides using chiral phosphine (B1218219) ligands can produce chiral 1,2-diamino synthons with high stereoselectivity. nih.gov
Biocatalysis: Enzymes, particularly imine reductases (IREDs), offer a highly selective method for the asymmetric reduction of prochiral imines to chiral amines. unito.it These enzymes provide a pre-organized chiral active site that ensures high enantioselectivity, often exceeding what is achievable with small-molecule catalysts. unito.it
The table below shows the results of screening different imine reductase (IRED) enzymes for the asymmetric reduction of a cyclic imine, highlighting the variability and potential for high selectivity in biocatalysis.
| Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
|---|---|---|---|---|
| IRED-44 | 62 | >99 | S | unito.it |
| IRED-24 | 55 | >99 | S | unito.it |
| IRED-20 | 25 | 98 | S | unito.it |
| IRED-48 | 36 | 89 | R | unito.it |
| IRED-13 | 14 | 95 | R | unito.it |
Stereochemical Control and Mechanistic Insights from Stereoisomer Formation
The formation of specific stereoisomers in a reaction provides crucial clues about the underlying mechanism. In reactions involving the cyclohexylideneamino moiety, stereochemical control is often dictated by a combination of steric hindrance, electronic effects, and the kinetics of competing pathways.
Mechanistic studies have revealed several key principles:
Face-Selective Additions: As discussed, the locked conformation of the 4-tert-butylcyclohexyl group provides a sterically biased environment. Nucleophilic additions to the C=N double bond are expected to occur preferentially from the less hindered face, leading to a predictable diastereomer.
Curtin-Hammett Kinetics: In some systems, the starting materials or intermediates may exist as a mixture of rapidly interconverting diastereomers (e.g., syn/anti imine isomers or diastereomeric Michael adducts). If one of these diastereomers reacts much faster than the others, the product distribution will be determined by the relative energy of the transition states, not the ground-state population of the intermediates. nih.gov This principle, known as the Curtin-Hammett principle, can explain how a reaction can be highly diastereoselective even if the preceding steps are not. nih.gov
Reversibility and Catalyst Control: The initial nucleophilic addition to an imine can be reversible. nih.gov This reversibility is mechanistically significant because it opens the door for catalyst-controlled stereoselective transformations. Even if the initial, uncatalyzed addition is not selective, a chiral catalyst can selectively stabilize the transition state for the formation of one enantiomer, pulling the equilibrium toward the desired product. nih.gov
Reactivity and Mechanistic Studies of 4 Tert Butylcyclohexylidene Amino Urea and Imine Urea Scaffolds
Nucleophilic Addition Reactions to the Imine (C=N) Bond
The electrophilic carbon atom of the imine bond in [(4-Tert-butylcyclohexylidene)amino]urea and related N-acyl imines is susceptible to attack by various nucleophiles. This reactivity is central to the construction of more complex molecular architectures. The electrophilicity of the imine can be enhanced by the coordination of a Lewis acid to the nitrogen atom or by the presence of an electron-withdrawing group on the nitrogen, such as the urea (B33335) moiety. acs.org
Reductive Transformations (e.g., Hydroboration, Hydrosilylation)
The reduction of the imine bond to an amine is a fundamental transformation. Hydroboration and hydrosilylation are two prominent methods for achieving this reduction, often employing catalysts to facilitate the reaction.
Hydroboration involves the addition of a boron-hydrogen bond across the C=N double bond. This reaction can be catalyzed by various metal complexes, including those of precious metals and, more recently, base metals and main group elements to promote milder reaction conditions. rsc.orgrsc.org The use of catalysts like pinacolborane (HBpin) has been shown to be effective for the hydroboration of a wide range of imine substrates, including cyclic and ketimine derivatives, yielding amines in good to excellent yields. digitellinc.com Mechanistic studies, combining computational and experimental approaches, have shed light on the pathways of both catalyzed and catalyst-free imine hydroboration. researchgate.net For instance, the hydroboration of N-(α-methylbenzylidene)aniline with HBpin catalyzed by B(C6F5)3 proceeds through a classical Lewis acid activation pathway. researchgate.net
Hydrosilylation is another powerful method for imine reduction, utilizing silanes as the hydride source. chemistryviews.org This reaction can be catalyzed by a variety of metal complexes, including those of palladium, as well as main-group metals like potassium, calcium, and strontium. rsc.orgnih.govchemistryviews.org The catalytic activity of main-group metal catalysts has been found to increase with the size of the metal. nih.gov The mechanism of hydrosilylation with these catalysts is proposed to proceed via a metal-hydride pathway. nih.govchemistryviews.org Cationic aluminum hydrides have also been demonstrated as effective catalysts for the hydrosilylation of imines, showing excellent functional group tolerance. chemistryviews.org
Table 1: Comparison of Reductive Transformations for Imine-Urea Scaffolds
| Transformation | Reagent(s) | Catalyst Examples | Key Features |
|---|---|---|---|
| Hydroboration | Pinacolborane (HBpin) | Precious metals, Base metals (e.g., Iron), Main group elements (e.g., Boron-based Lewis acids) | Can proceed under mild conditions; applicable to a wide range of imines. rsc.orgrsc.orgdigitellinc.com |
| Hydrosilylation | Silanes (e.g., Phenylsilane) | Palladium complexes, Main-group metals (K, Ca, Sr), Cationic aluminum hydrides | Offers an alternative to transition metals; mechanism often involves a metal-hydride intermediate. chemistryviews.orgrsc.orgnih.govchemistryviews.org |
Carbon-Carbon Bond Forming Reactions (e.g., Mannich-type Reactions, Alkylation, Allylation)
The imine functionality serves as an excellent electrophile for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.
Mannich-type reactions involve the addition of a carbon nucleophile to an imine. While specific examples for this compound are not detailed in the provided search results, the general reactivity of N-acyl imines suggests their suitability for such transformations.
Alkylation of imines, or more precisely, the addition of alkyl groups, can be achieved through various methods. Nickel-catalyzed reductive cross-coupling of heteroaryl imines with C(sp3) electrophiles provides a route to heterobenzylic amines under mild conditions. chemrxiv.org This reaction is proposed to proceed through the imine acting as a redox-active ligand. chemrxiv.org Another approach involves a three-component reaction of aldehydes, alkyl bromides, and aqueous ammonia (B1221849) to synthesize imines, which can then be further functionalized. organic-chemistry.org Direct N-alkylation of the urea moiety itself is also possible, though historically considered challenging due to competing O-alkylation. google.com
Allylation of imines provides access to valuable homoallylic amines. rsc.org This reaction can be catalyzed by various systems, including chiral π-allylpalladium complexes, which allow for asymmetric transformations. acs.orgacs.org The use of allylsilanes as an alternative to allylstannanes has been developed for these palladium-catalyzed reactions. acs.org The electrophilicity of the imine is often increased by N-substitution with an electron-withdrawing group, making N-acyl imines suitable substrates. acs.org
Table 2: Carbon-Carbon Bond Forming Reactions at the Imine
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Alkylation | C(sp3) electrophiles | Nickel catalyst | Heterobenzylic amines chemrxiv.org |
| Allylation | Allylsilanes, Allylboronates | Palladium complexes, Indium(I) catalyst | Homoallylic amines rsc.orgacs.org |
Reactivity Profiles of the Urea Linkage
The urea group in this compound plays a crucial role in modulating the molecule's properties and reactivity through non-covalent interactions and susceptibility to chemical modification.
Hydrogen Bonding Interactions and Protonation Effects
The urea moiety is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). nih.govmdpi.comresearchgate.net This allows for the formation of self-assembled structures and interaction with other molecules. nih.govresearchgate.net The strength of these hydrogen bonds can be tuned by modifying the substituents on the urea nitrogens. rsc.orgrsc.org For instance, electron-withdrawing substituents increase the acidity of the N-H protons, making them better hydrogen-bond donors. rsc.orgrsc.org
Protonation of the urea group occurs preferentially at the carbonyl oxygen rather than the nitrogen atoms. stackexchange.com This is because the lone pairs on the nitrogen atoms are delocalized through resonance with the carbonyl group, increasing the electron density on the oxygen. stackexchange.com Protonation of the oxygen leads to a more stable, charge-delocalized cation. stackexchange.com This protonation can be achieved with strong acids and can influence the reactivity of the entire molecule. stackexchange.com
Acid-Catalyzed De-tert-butylation of Hindered Urea Bonds
The tert-butyl group on the urea nitrogen of certain hindered urea bonds can be removed under acidic conditions. rsc.orgnih.gov This de-tert-butylation reaction proceeds through protonation of the carbonyl group, followed by the formation of a tert-butyl carbocation. rsc.org This process effectively "turns off" the dynamic nature of the hindered urea bond, resulting in a more stable, less hindered urea. rsc.orgnih.gov The reaction is dependent on the acid concentration, with high acidity favoring the de-tert-butylation over dissociation of the urea bond. rsc.org
Cycloaddition Reactions Involving the Imine Motif (e.g., Aza-Diels-Alder Reactions)
The imine bond can participate in cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds. N-acyl imines are particularly reactive in these transformations. acs.orgacs.org
Aza-Diels-Alder reactions , where the imine acts as the dienophile or is part of the diene, are a prominent class of such cycloadditions. wikipedia.org These reactions can be highly stereoselective, particularly when using cyclic dienes or chiral auxiliaries. wikipedia.orgnih.gov The mechanism can be either concerted or stepwise, with the latter being favored when the imine nitrogen is protonated or coordinated to a strong Lewis acid. wikipedia.org N-sulfonyl-1-aza-1,3-butadienes, for example, undergo highly diastereoselective Diels-Alder reactions with chiral enol ethers. nih.gov Additionally, other types of cycloadditions, such as [3+2] cycloadditions involving N-acyl imine precursors, have been developed for the synthesis of N-acyl amidines. nih.govmdpi.com
Table 3: Cycloaddition Reactions of Imine-Urea Scaffolds
| Reaction Type | Reactant Partner | Key Features |
|---|---|---|
| Aza-Diels-Alder | Dienes (e.g., cyclopentadiene), Enol ethers | Can be highly stereoselective; mechanism can be concerted or stepwise. wikipedia.orgnih.gov |
| [3+2] Cycloaddition | Acyl azides (from N-silyl enamine precursors) | Leads to the formation of cyclic N-acyl amidines. nih.govmdpi.com |
Rearrangement Reactions and Related Transformative Processes
The chemistry of imine-urea scaffolds, including compounds like this compound, encompasses a range of transformative processes beyond simple functional group interconversions. While specific rearrangement reactions of this compound itself are not extensively documented in dedicated studies, the reactivity of the constituent imine and urea functionalities allows for predictions of potential transformations, including oxidations and reactions involving isocyanate intermediates. acs.orgbyjus.comnih.gov
One significant transformation is the oxidation of the imine moiety. The direct catalytic oxidation of imines provides an attractive route to nitrones, which are valuable synthetic intermediates and have applications as spin traps. acs.org A notable system for this transformation employs methyltrioxorhenium (MTO) as a catalyst with urea-hydrogen peroxide (UHP) as the oxidant in methanol (B129727) at room temperature. acs.org Mechanistic investigations suggest that the reaction proceeds via direct N-oxidation, where the lone pair of the imine nitrogen attacks the peroxo moiety of the active rhenium catalyst. acs.org An alternative pathway involving the rearrangement of an intermediate oxaziridine (B8769555) has been experimentally ruled out. acs.org This highlights a selective transformative process that avoids skeletal rearrangement.
The urea group can participate in transformations that resemble classical rearrangement reactions. For instance, the Curtius reaction involves the rearrangement of an acyl azide (B81097) to an isocyanate. byjus.com If this reaction is conducted in the presence of an amine, or if the isocyanate is subsequently treated with an amine, a substituted urea is formed. This pathway is fundamental in synthetic chemistry for creating urea derivatives. byjus.com
Furthermore, the urea linkage itself can undergo transformation through transamidation with amines. This process is believed to proceed through the in situ generation of a reactive isocyanic acid intermediate from the decomposition of urea, especially at elevated temperatures (80-90 °C). nih.gov The rate-limiting step in this transformation is often the decomposition of urea itself. nih.gov This reaction provides a pathway to modify the urea scaffold or to functionalize other molecules with a ureido group. nih.gov
| Transformation | Reagents/Catalyst | Intermediate/Pathway | Product |
| Imine Oxidation | Methyltrioxorhenium (MTO) / Urea-Hydrogen Peroxide (UHP) | Direct N-oxidation | Nitrone |
| Ureido Formation | Amine, Heat | Isocyanic Acid | Substituted Urea |
| Amine Transamidation | Amine, Heat | Isocyanic Acid | New Ureido Compound |
**5.5. Detailed Mechanistic Investigations of Catalyzed Reactions
The reactivity of imine-urea scaffolds is significantly influenced by catalysts, which can dictate the reaction pathway, efficiency, and stereochemical outcome. Both organocatalysts and transition metal catalysts play crucial roles in activating these substrates for a variety of chemical transformations. acs.orgnih.govnih.gov
Understanding the structure and stabilization of transition states is paramount to explaining the efficacy and selectivity of catalyzed reactions involving imine-urea motifs. Detailed experimental and computational studies, particularly on (thio)urea-catalyzed reactions, have provided significant insights.
In the enantioselective hydrocyanation of imines catalyzed by amido-thiourea derivatives, the mechanism does not rely on a simple ground-state interaction between the catalyst and the imine. nih.gov Instead, kinetic and computational data support a mechanism where the imine is first protonated by hydrogen cyanide. The catalyst then plays a crucial role in stabilizing the rate-limiting transition state of the subsequent nucleophilic addition. nih.gov This stabilization is achieved through multiple non-covalent interactions, including hydrogen bonding, between the catalyst and the imine-HCN adduct. nih.gov Computational analysis has been successfully used to quantify trends in enantioselectivity based on the structures of different amido-(thio)urea catalysts. nih.gov
For hydrogen transfer reactions to imines catalyzed by transition metals, such as ruthenium hydride complexes, mechanistic studies help to differentiate between possible pathways. diva-portal.orgnih.gov The observation of a negligible deuterium (B1214612) isotope effect (kH/kD ≈ 1.05) in certain cases indicates that neither the metal-hydride nor a proton transfer is the sole rate-determining step. diva-portal.orgnih.gov These findings, coupled with trapping experiments, support an inner-sphere mechanism where the imine substrate coordinates to the metal center before the hydrogen transfer occurs. diva-portal.orgnih.gov This contrasts with an outer-sphere mechanism where the transfer would happen without prior coordination. The analysis of kinetic isotope effects in the reverse dehydrogenation reaction further supports a stepwise hydrogen transfer process. diva-portal.orgnih.gov
The choice between an organocatalyst and a transition metal catalyst can lead to vastly different, yet highly controlled, reaction outcomes for substrates containing the imine-urea scaffold.
Organocatalysts: Urea and thiourea (B124793) derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. acs.orgrsc.org Their catalytic activity stems from their ability to activate electrophiles by forming two hydrogen bonds with Lewis basic functional groups, such as the nitrogen of an imine or the oxygen of a carbonyl group. acs.org This mode of activation is central to their effectiveness in promoting a wide array of reactions, including hydrocyanations, Friedel-Crafts-type reactions, and reductions. nih.govacs.org The acidity of the N-H protons, influenced by substituents on the urea scaffold, is a key factor in the catalyst's activity. acs.org For example, electron-withdrawing groups enhance the hydrogen-bond donating ability. acs.org In some cases, urea catalysts can enable novel reactivity, such as activating α-nitro-α-diazo esters for N-H insertion reactions with anilines, a transformation typically reliant on metal catalysts. nih.gov
Transition Metal Catalysts: Transition metals offer a complementary and powerful strategy for catalyzing reactions of imines and ureas. researchgate.netresearchgate.net Late transition metals like rhodium and iridium are commonly used for the asymmetric hydrogenation of imines. researchgate.net The generally accepted mechanism involves coordination of the imine nitrogen to the metal, followed by oxidative addition of dihydrogen and subsequent stepwise or concerted hydride transfer. researchgate.net Ruthenium complexes have also been shown to be effective, sometimes operating via a mechanism involving an initial proton transfer to generate an iminium species, which then coordinates to the metal. researchgate.net
In other transformations, such as the oxidation of imines to nitrones, a methyltrioxorhenium (MTO)/Urea-Hydrogen Peroxide system demonstrates high efficiency. acs.org The MTO is responsible for forming the catalytically active peroxorhenium species that performs the oxidation. acs.org
Furthermore, cooperative catalysis, which combines the features of both organocatalysis and transition metal catalysis, has been developed. A urea/transition-metal cooperative catalyst, for instance, has been successfully applied in anti-selective asymmetric nitroaldol reactions, demonstrating the potential for synergistic activation modes. nih.gov The urea moiety can act as a recognition site or co-catalyst, orienting the substrates for the transition metal center to perform the key chemical transformation. nih.gov
| Catalyst Type | Catalyst Example | Mechanism of Action | Typical Reaction |
| Organocatalyst | Amido-thiourea | Hydrogen-bond donation, Transition state stabilization | Imine Hydrocyanation nih.gov |
| Organocatalyst | N,N'-diaryl urea | Electrophile activation via dual H-bonds | Friedel-Crafts Reactions acs.org |
| Transition Metal | Ruthenium Hydride | Inner-sphere hydrogen transfer | Imine Hydrogenation diva-portal.orgnih.gov |
| Transition Metal | Methyltrioxorhenium (MTO) | Formation of active peroxo species | Imine Oxidation acs.org |
| Cooperative | Urea/Cobalt Complex | Synergistic substrate activation | Asymmetric Nitroaldol Reaction nih.gov |
Computational Chemistry and Theoretical Modeling of 4 Tert Butylcyclohexylidene Amino Urea
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are used to solve approximations of the Schrödinger equation for a multi-electron system. acs.org These calculations yield critical information about the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals.
Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. For [(4-tert-butylcyclohexylidene)amino]urea, the urea (B33335) and imine functionalities would significantly influence the localization of these frontier orbitals.
Table 1: Key Electronic Properties from Quantum Chemical Calculations This table is illustrative and shows the type of data generated from a typical DFT calculation.
| Calculated Property | Significance for this compound |
| HOMO Energy | Indicates the electron-donating capacity, likely centered on the amino groups and the π-system of the C=N bond. |
| LUMO Energy | Indicates the electron-accepting capacity, likely associated with the C=N and C=O antibonding orbitals. |
| HOMO-LUMO Gap (ΔE) | Reflects kinetic stability and reactivity. A smaller gap would suggest higher reactivity. |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique is ideal for exploring the conformational landscape of flexible molecules like this compound, which possesses a flexible cyclohexyl ring and several rotatable single bonds.
Table 2: Typical Setup for a Molecular Dynamics Simulation This table outlines the common parameters for setting up an MD simulation for an organic molecule in solution.
| Parameter | Typical Choice/Value | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for atomic interactions. rsc.org |
| Solvent Model | TIP3P, SPC/E | Explicitly models the solvent (e.g., water) to simulate solution-phase behavior. |
| System Size | ~10,000 - 50,000 atoms | A molecule of the solute in a periodic box of solvent molecules. |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation, determining the extent of conformational sampling. |
| Temperature | 298 K (25 °C) | Controlled via a thermostat to simulate conditions of interest. |
| Pressure | 1 atm | Controlled via a barostat to maintain constant pressure. |
Density Functional Theory (DFT) Studies for Reaction Pathways and Transition States
Density Functional Theory (DFT) is a highly effective method for investigating chemical reactions. rsc.org It can be used to map the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. rsc.org This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to reaction. researchgate.net
For this compound, a DFT study could elucidate its formation mechanism from 4-tert-butylcyclohexanone (B146137) and semicarbazide (B1199961). Such studies on analogous semicarbazone formations reveal a multi-step process. researchgate.netresearchgate.net Typically, the reaction involves an initial nucleophilic attack of the terminal amine of semicarbazide on the carbonyl carbon of the ketone, forming a tetrahedral intermediate. This is followed by proton transfer steps and the elimination of a water molecule to yield the final semicarbazone product. DFT calculations provide the activation energies (Ea) and Gibbs free energies (ΔG) for each step, allowing for the identification of the rate-determining step. researchgate.net
Table 3: Example DFT-Calculated Thermodynamic and Kinetic Data for the Formation of Cyclohexanone (B45756) Semicarbazone Data adapted from a DFT B3LYP/6-311+G* study on the reaction between cyclohexanone and semicarbazide, illustrating the type of information obtained for a reaction pathway analysis. researchgate.net*
| Species/Step | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Ea (kJ/mol) | Description |
| Reactants → TSI | -344.85 | -1550121.59 | Calculable | Formation of the first transition state for nucleophilic attack. |
| Intermediate (INT) | -377.86 | -1550278.59 | - | Formation of the stable tetrahedral intermediate. |
| INT → TSII | -290.85 | -1550204.55 | Calculable | Formation of the second transition state for water elimination. |
| Products | -124.17 | -1349616.20 | - | Final semicarbazone and water products. |
Note: Absolute Gibbs energy values are large and negative; the relative differences between steps are key to understanding the reaction profile.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can provide reasonably accurate predictions of ¹H and ¹³C chemical shifts. github.io The accuracy of these predictions depends heavily on the choice of the DFT functional, the basis set, and the inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) to mimic experimental conditions. github.io
More recently, machine learning (ML) has emerged as a powerful, high-throughput alternative to DFT for NMR prediction. nih.gov Trained on large databases of experimental spectra, ML models can predict ¹H chemical shifts with high accuracy, often faster than traditional quantum mechanical approaches. nih.gov For this compound, both methods could be used to generate a theoretical spectrum to compare with experimental data, aiding in the assignment of signals to specific protons and carbons in the molecule.
Table 4: Comparison of Methods for Predicting ¹H NMR Chemical Shifts
| Method | Advantages | Disadvantages | Typical Accuracy (MAE) |
| DFT (e.g., GIAO) | Based on first principles; provides insight into electronic structure. | Computationally intensive; accuracy is highly dependent on the level of theory and solvent model. | 0.2 - 0.4 ppm nih.gov |
| Machine Learning (ML) | Very fast; can achieve high accuracy with good training data. | Requires large, high-quality datasets for training; may perform poorly on novel structures not represented in the training set. | < 0.2 ppm nih.gov |
Molecular Modeling for Understanding Intermolecular Interactions
The way a molecule interacts with its neighbors determines its macroscopic properties, such as boiling point, solubility, and crystal packing. Molecular modeling techniques are used to study these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and π-stacking interactions. nih.gov
For this compound, the urea moiety is a prime site for strong intermolecular hydrogen bonding. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. researchgate.net These interactions are critical in forming dimers or larger aggregates in the solid state and in solution. capes.gov.br MD simulations can be used to study these interactions dynamically, for instance, by analyzing the radial distribution function between the urea's atoms and surrounding solvent molecules. mdpi.com Furthermore, quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to static dimer structures to precisely characterize and quantify the strength of each hydrogen bond.
Table 5: Potential Intermolecular Interaction Sites in this compound
| Functional Group | Potential Role | Type of Interaction |
| -NH₂ Group | H-bond Donor | Strong Hydrogen Bond |
| -NH- Group | H-bond Donor | Strong Hydrogen Bond |
| C=O Group | H-bond Acceptor | Strong Hydrogen Bond |
| C=N Group | H-bond Acceptor (N atom) | Weak Hydrogen Bond |
| Tert-butyl & Cyclohexyl Groups | - | van der Waals / Hydrophobic Interactions |
Applications in Advanced Chemical Synthesis and Materials Science
Utility as Synthetic Intermediates in Complex Molecule Synthesis
The synthesis of complex organic molecules often relies on the strategic use of versatile intermediates that can introduce specific functionalities or structural motifs. The use of tert-butylurea (B72671) derivatives in the synthesis of other, more complex ureas highlights their utility as synthetic precursors. A general method for the preparation of various ureas involves the reaction of a primary or secondary amine with a t-butylurea derivative, leading to the elimination of t-butylamine. sigmaaldrich.comscispace.com This approach is particularly useful for synthesizing ureas that might be otherwise difficult to access.
For instance, the reaction of N-t-butyl-N'-phenylurea with various amines can produce a range of N,N'-disubstituted ureas. This method's applicability to a wide array of amines, including aromatic, heterocyclic, and aliphatic amines, underscores its robustness. scispace.com The reaction proceeds well with both highly nucleophilic and weakly nucleophilic amines. scispace.com
A key aspect of this synthetic strategy is the potential reaction pathway. It is proposed that the reaction can proceed through a stepwise mechanism involving an isocyanate intermediate, which is formed by the elimination of t-butylamine. Alternatively, a direct nucleophilic substitution of the t-butylamine by the reacting amine can occur. scispace.com The choice of a bulky t-butyl group is strategic, as its size facilitates elimination, and its high volatility simplifies product purification. scispace.com
The following table showcases the versatility of this synthetic approach with N-t-butyl-N'-phenylurea as the starting material for various ureas.
| Entry | Amine | Product | Yield (%) |
| 1 | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)-N'-phenylurea | 75 |
| 2 | Aniline | N,N'-Diphenylurea | 88 |
| 3 | 4-Nitroaniline | N-(4-Nitrophenyl)-N'-phenylurea | 92 |
| 4 | Piperidine | N-Phenyl-N'-(piperidin-1-yl)urea | 85 |
| 5 | Morpholine | N-Phenyl-N'-(morpholin-4-yl)urea | 91 |
| Data sourced from a study on the application of t-butylureas in urea (B33335) synthesis. scispace.com |
This methodology suggests that [(4-tert-butylcyclohexylidene)amino]urea could serve as a valuable intermediate for the synthesis of a variety of more complex urea-containing structures, by reacting it with different amines to replace the amino group attached to the carbonyl.
Catalytic Roles of Urea Derivatives and Related Scaffolds
The urea functional group is a powerful hydrogen-bond donor, a property that has been extensively exploited in the design of organocatalysts and ligands for metal-catalyzed reactions.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Within this field, urea and thiourea (B124793) derivatives have been established as highly effective hydrogen-bonding organocatalysts. researchgate.netdntb.gov.ua These catalysts operate through non-covalent interactions, primarily by activating electrophiles through hydrogen bonding, which mimics the role of a Lewis acid. researchgate.net
The catalytic activity of urea derivatives is attributed to the two N-H protons that can form a bidentate hydrogen-bonding interaction with a substrate, such as a carbonyl group. researchgate.netnih.gov This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. The efficiency of this activation can be tuned by modifying the electronic properties of the urea. Electron-withdrawing groups on the urea scaffold enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and increased catalytic activity. nih.gov
While specific studies on the organocatalytic activity of this compound are not prevalent, its structural features suggest potential in this area. The bulky 4-tert-butylcyclohexyl group could provide a specific steric environment around the catalytic urea core, which could be exploited to induce stereoselectivity in asymmetric reactions. The development of chiral urea derivatives has been a major focus in asymmetric organocatalysis. dntb.gov.ua
Urea derivatives have also found application as ligands in transition metal-catalyzed reactions. acs.orgrsc.org Their ability to coordinate to metal centers, either directly through the urea oxygen or nitrogen atoms or indirectly through non-covalent interactions, makes them a versatile class of ligands. nih.gov The hydrogen-bonding capability of the urea moiety can be used to influence the secondary coordination sphere of a metal complex, thereby controlling the reactivity and selectivity of the catalyzed transformation.
For example, N,N'-disubstituted ureas have been employed as ligands in gold(I)-catalyzed intramolecular dihydroamination of allenes to form bicyclic imidazolidin-2-ones. acs.orgrsc.org In these reactions, the urea ligand is believed to play a crucial role in stabilizing the catalytic species and facilitating the key bond-forming steps. The steric and electronic properties of the substituents on the urea can be readily modified to fine-tune the catalytic performance. acs.org
The compound this compound, with its bulky alkyl substituent, could be explored as a ligand in various metal-catalyzed processes. The steric hindrance provided by the tert-butylcyclohexyl group could be advantageous in controlling the coordination environment of the metal and influencing the stereochemical outcome of reactions.
Supramolecular Chemistry and Self-Assembly
The directional and specific nature of the hydrogen bonds formed by the urea group makes it an excellent motif for directing the self-assembly of molecules into well-defined supramolecular structures.
The self-assembly of urea derivatives is primarily driven by the formation of bifurcated N-H···O=C hydrogen bonds, which leads to the formation of one-dimensional tapes or ribbons. soton.ac.uk These tapes can further organize into higher-order structures through weaker interactions. The planarity and rigidity of the urea group, coupled with its directional hydrogen-bonding capabilities, are key to the formation of robust and well-ordered assemblies. soton.ac.uk
A fascinating application of the self-assembly of urea derivatives is the formation of supramolecular gels. researchgate.net These are soft materials in which a low-molecular-weight gelator (LMWG) self-assembles into a three-dimensional network that entraps a solvent. Urea-based LMWGs are particularly effective due to the strong and directional hydrogen bonds they form. researchgate.net
The process of gelation involves the initial self-assembly of the gelator molecules into one-dimensional fibrillar structures. These fibers then entangle and interact to form a network that immobilizes the solvent, resulting in the formation of a gel. The properties of the resulting gel, such as its mechanical strength and thermal stability, are highly dependent on the molecular structure of the gelator and the nature of the solvent.
While there is no specific literature on the gelation properties of this compound, its structure is analogous to other known urea-based gelators. The combination of a hydrogen-bonding urea headgroup and a bulky, hydrophobic tail is a common design principle for LMWGs. The tert-butylcyclohexyl group could provide the necessary van der Waals interactions and steric bulk to promote the formation of fibrillar aggregates and subsequent gelation in appropriate solvents. The study of related N-aryl-N'-alkyl urea gelators has shown that subtle changes in the substituents can have a profound impact on gelation performance. dur.ac.uk
Design of Artificial Host Systems
The urea functional group is a cornerstone in the design of artificial host systems due to its exceptional hydrogen-bonding capabilities. The two N-H groups of urea act as potent hydrogen-bond donors, enabling the recognition and binding of various anionic and neutral guest molecules. nih.govresearchgate.net This has led to the development of a wide array of synthetic receptors for anions, which are ubiquitous in biological and chemical systems. researchgate.netrsc.org
The binding affinity and selectivity of urea-based hosts can be finely tuned by modifying their molecular structure. For instance, the incorporation of electron-withdrawing groups can enhance the acidity of the N-H protons, leading to stronger binding interactions. frontiersin.org The geometric arrangement of multiple urea moieties within a single molecule can also create pre-organized binding cavities that are highly selective for specific anions based on their size and shape. nih.gov
An example of sophisticated urea-based host systems is the family of ureido-calix rsc.orgarenes. nih.gov These macrocyclic hosts, featuring urea groups at their lower rim, have demonstrated a high affinity for anions like acetate. nih.gov The thermodynamic parameters of anion binding by these hosts have been extensively studied, revealing that the stability of the complexes is often related to the basicity of the anion. nih.gov
Table 1: Influence of Urea Host Structure on Anion Binding
| Host Feature | Influence on Anion Binding | Research Finding |
| Urea N-H groups | Primary hydrogen-bond donor site for anion recognition. nih.govresearchgate.net | The two parallel N-H groups are effective in binding trigonal planar anions like carboxylates. researchgate.net |
| Electron-withdrawing substituents | Enhance the acidity of N-H protons, leading to stronger anion binding. frontiersin.org | 4-nitrophenyl-functionalized ureas show enhanced binding for anions like fluoride (B91410) and dihydrogen phosphate. frontiersin.org |
| Multiple urea moieties | Create pre-organized binding cavities for selective anion recognition. nih.gov | Bis-urea receptors can exhibit high affinity and selectivity for specific anions depending on the spacer unit. nih.gov |
| Bulky, nonpolar groups | Provide steric hindrance for size selectivity and influence solubility and self-assembly. | The tert-butyl group in ureido-calix rsc.orgarenes contributes to the overall structure and solubility of the host. nih.gov |
Incorporation into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunable nature of their pores and the possibility of introducing functional groups make them highly promising for applications in catalysis, gas storage, and sensing. researchgate.net Urea-containing ligands are of particular interest for the construction of functional MOFs. capes.gov.bruantwerpen.be
The incorporation of urea moieties into the organic linkers of MOFs can impart several advantageous properties. The urea groups can act as hydrogen-bond donors, creating active sites for catalysis or specific recognition sites for guest molecules. researchgate.netcapes.gov.br A significant advantage of immobilizing urea groups within a MOF structure is the prevention of self-association through intermolecular hydrogen bonding, a phenomenon that can reduce the catalytic efficiency of homogeneous urea catalysts. capes.gov.br The spatial isolation of the urea functionalities within the rigid framework ensures their availability for substrate binding and activation. researchgate.netcapes.gov.br
A notable example is the synthesis of a microporous MOF, NU-601, from a symmetrical urea tetracarboxylate strut, 4,4'-bipyridine, and zinc nitrate. capes.gov.br This material has been shown to be an effective and size-selective hydrogen-bond-donor catalyst for Friedel-Crafts reactions. capes.gov.br The catalytic activity is primarily observed within the pores of the MOF, highlighting the role of the confined environment. capes.gov.br
While there are no specific reports on the use of this compound as a ligand in MOF synthesis, a ligand derived from this compound could offer unique features. The bulky 4-tert-butylcyclohexyl group would influence the pore size and shape of the resulting MOF. This could lead to size-selective catalytic activity or specific adsorption properties based on the steric exclusion of molecules. The hydrophobic nature of this group could also create a more nonpolar environment within the MOF pores, which could be advantageous for certain catalytic reactions or for the selective adsorption of nonpolar guest molecules.
Table 2: Urea-Containing Metal-Organic Frameworks and Their Properties
| MOF System | Components | Key Feature | Application |
| NU-601 | Zinc ions, 4,4'-bipyridine, and a symmetrical urea tetracarboxylate ligand. capes.gov.br | Spatially isolated urea groups within a microporous framework. capes.gov.br | Heterogeneous catalysis (e.g., Friedel-Crafts reactions). capes.gov.br |
| General Urea-functionalized MOFs | Metal ions and urea-containing organic linkers. uantwerpen.be | Urea moieties act as hydrogen-bond donor sites. uantwerpen.be | Catalysis, anion recognition, and sensing. researchgate.net |
Contributions to Polymer Chemistry and Macromolecular Design (e.g., polypeptoid synthesis)
Urea derivatives have emerged as highly effective organocatalysts in polymer chemistry, particularly in the ring-opening polymerization (ROP) of cyclic monomers to produce polyesters and polycarbonates. nih.govresearchgate.netresearchgate.net The catalytic activity of ureas in ROP stems from their ability to activate the monomer through hydrogen bonding between the urea N-H groups and the carbonyl group of the cyclic monomer. researchgate.netnih.gov This activation facilitates the nucleophilic attack of an initiator, leading to the propagation of the polymer chain. nih.gov
A significant application of urea-based catalysis is in the synthesis of polypeptoids, which are synthetic mimics of polypeptides with excellent proteolytic stability. rsc.org Polypeptoids are typically synthesized through the ROP of N-substituted N-carboxyanhydrides (NNCAs). rsc.org However, the polymerization of NNCAs with bulky side chains can be challenging due to their low reactivity. rsc.org
Research has shown that urea derivatives can significantly accelerate the ROP of such inactive NNCAs. rsc.org For instance, 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (B1605647) has been successfully employed as a catalyst for the primary amine-initiated ROP of various NNCAs, including those with bulky substituents like a cyclohexyl group. rsc.org The urea catalyst activates the NNCA carbonyl through hydrogen bonding, facilitating the polymerization process and enabling the synthesis of well-defined polypeptoids with controlled molecular weights and narrow dispersities. rsc.org
The structure of the urea catalyst, including the nature of its substituents, can influence its catalytic activity. researchgate.net In the case of this compound, the bulky 4-tert-butylcyclohexyl group is of particular interest. This group can influence the solubility and aggregation behavior of the catalyst, which in turn can affect its catalytic efficiency. More importantly, in the context of polypeptoid synthesis, the use of a catalyst with a bulky substituent can be advantageous for the polymerization of monomers that also bear large side chains. This allows for the creation of novel polypeptoid architectures with tailored properties. The development of bifunctional catalysts that combine a hydrogen-bond donor urea group with a Lewis base has also been shown to be a powerful strategy for achieving controlled and living ROP. rsc.org
Table 3: Urea Derivatives in Ring-Opening Polymerization
| Catalyst Type | Monomer | Polymer Product | Role of Urea |
| Deprotonated diaryl ureas | Lactide, δ-valerolactone, ε-caprolactone. nih.gov | Polyesters. nih.gov | Act as fast and selective catalysts for living ROP. nih.gov |
| Bifunctional urea-base catalysts | L-lactide. rsc.org | Polyesters. rsc.org | Synergistic activation of both monomer and initiator. rsc.org |
| 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | N-substituted N-carboxyanhydrides (NNCAs). rsc.org | Polypeptoids. rsc.org | Accelerates ROP of NNCAs, especially those with bulky substituents. rsc.org |
Q & A
Q. What are the optimal methods for synthesizing [(4-Tert-butylcyclohexylidene)amino]urea and characterizing its structural properties?
Answer: Synthesis typically involves condensation reactions between tert-butylcyclohexanone derivatives and urea precursors under controlled conditions (e.g., anhydrous solvents, catalytic acids). Structural characterization requires multi-technique validation:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positioning and cyclohexylidene conformation.
- High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS): Validates purity and detects trace impurities using C18 reversed-phase columns with mobile phases like methanol:water (50:50 v/v) .
- FTIR Spectroscopy: Confirms functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹ and N-H bends at ~1550 cm⁻¹) .
- Canonical SMILES/InChIKey: Use tools like PubChem (e.g.,
YKFLFNSTGOCEIG-UHFFFAOYSA-Nfor structural validation) .
Q. How can researchers ensure the purity and stability of this compound in experimental settings?
Answer:
- Solid-Phase Extraction (SPE): Reduces matrix interference in biological samples. Use hydrophilic-lipophilic balance (HLB) cartridges with methanol elution .
- Deuterated Internal Standards: Improve quantification accuracy (e.g., MDA-d2 for malondialdehyde analogs) .
- Storage Conditions: Store at −80°C in amber vials to prevent photodegradation. Precipitate-free solutions in acetonitrile:water (1:1) enhance stability .
Advanced Research Questions
Q. What methodological approaches are recommended for studying the interaction of this compound with biological macromolecules?
Answer:
- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔH, Kd) with proteins like albumin.
- Surface Plasmon Resonance (SPR): Tracks real-time binding kinetics (kon/koff) using immobilized targets .
- Molecular Docking Simulations: Predict interaction sites using software like AutoDock Vina, cross-validated with NMR chemical shift perturbations .
Q. How should researchers address contradictions in data regarding the compound’s oxidative stress modulation across different studies?
Answer:
- Biomarker Panels: Expand analysis to include 16+ oxidative/nitrative stress biomarkers (e.g., 8-OHdG, HNE-MA) to capture systemic effects .
- Method Validation: Cross-reference results using isotope-dilution MS (e.g., 8-OHdG-15N5) to confirm specificity .
- Dose-Response Studies: Test multiple concentrations in in vitro models (e.g., HepG2 cells) to identify biphasic effects .
Q. What strategies are effective for quantifying trace levels of this compound in complex biological matrices?
Answer:
- Isotope Dilution Mass Spectrometry (IDMS): Use deuterated analogs (e.g., HNE-MA-d3) for internal calibration .
- LC-MS/MS Parameters: Optimize MRM transitions (Q1/Q3 ions) with collision energies <20 eV to minimize fragmentation .
- Matrix-Matched Calibration: Prepare standards in synthetic urine or plasma to account for ionization suppression .
Data Contradiction Analysis
Q. How can discrepancies in the compound’s stability data from accelerated vs. long-term studies be reconciled?
Answer:
- Kinetic Modeling: Apply Arrhenius equations to extrapolate degradation rates at lower temperatures.
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions to identify degradation pathways .
- Orthogonal Analytics: Compare HPLC-UV and LC-MS/MS results to distinguish between degradation products and matrix interference .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
